molecular formula C10H9ClO2 B179540 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- CAS No. 1614-98-8

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-

Cat. No.: B179540
CAS No.: 1614-98-8
M. Wt: 196.63 g/mol
InChI Key: OYWFDXZJJUELMZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-, also known as o-chlorocinnamic acid, is an organic compound with the molecular formula C10H9ClO2. This compound is a derivative of cinnamic acid, where the phenyl group is substituted with a chlorine atom at the ortho position and a methyl group at the alpha position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- can be achieved through several methods. One common method involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes and leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, differing by the absence of chlorine and methyl groups.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic Acid: A similar compound with a hydroxyl group and different substitution pattern.

Uniqueness

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFDXZJJUELMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404887
Record name 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-98-8
Record name 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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